2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-7-3-4-8-16(14)28(25,26)24-19(9-5-2-6-10-19)18-22-17(23-27-18)15-13-20-11-12-21-15/h3-4,7-8,11-13,24H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXODXWPFYSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the benzenesulfonamide moiety: This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Compound A : 3-Chloro-4-fluoro-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
- Key Differences: Substituents: Chloro (Cl) and fluoro (F) at positions 3 and 4 of the benzene ring (vs. methyl (CH3) at position 2 in the target compound). Molecular Weight: ~434 g/mol (estimated based on formula). Implications: Halogenation increases molecular polarity and may enhance binding interactions via halogen bonding.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Core Structure: Replaces the oxadiazole-pyrazine-cyclohexyl group with a pyrazolo[3,4-d]pyrimidine-chromenone system. Substituents: Fluorine atoms on the chromenone and benzene rings. Molecular Weight: 589.1 g/mol (M+1). The higher molecular weight may reduce bioavailability compared to the target compound .
Oxadiazole-Pyrazine Derivatives with Alternative Functional Groups
Compound C : 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Key Differences :
- Substituents: Trifluoromethyl (CF3) groups and a carboxamide side chain (vs. benzenesulfonamide).
- Molecular Weight: ~550 g/mol (estimated).
- Implications : The trifluoromethyl groups enhance lipophilicity and metabolic resistance, while the carboxamide may alter hydrogen-bonding interactions. This suggests divergent pharmacological applications compared to the sulfonamide-based target compound .
Biological Activity
2-methyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrazinyl group, an oxadiazole moiety, and a benzenesulfonamide functional group, which are known to contribute to various biological activities.
Research indicates that compounds containing the oxadiazole and pyrazine moieties exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Oxadiazoles have been reported to inhibit key pathways involved in cancer cell proliferation and survival. The presence of the pyrazinyl group may enhance this activity by promoting apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with sulfonamide groups are known for their antibacterial properties. This compound's structure suggests potential efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Efficacy : A study evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that derivatives with a similar structure significantly inhibited tumor growth in vitro and in vivo models, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Antimicrobial Activity : Research on sulfonamide derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its binding affinity to bacterial targets, leading to effective inhibition .
- Neuroprotective Effects : A recent study highlighted the potential of oxadiazole-based compounds in treating Alzheimer's disease by inhibiting AChE. This suggests that this compound could be explored for neuroprotective applications .
Q & A
Q. What challenges arise in crystallizing this compound for X-ray studies, and how can they be addressed?
- Methodological Answer : The compound’s flexibility (cyclohexyl and oxadiazole groups) may hinder crystallization. Use vapor diffusion methods with solvents like ethyl acetate/hexane. Co-crystallize with target proteins (e.g., carbonic anhydrase) to stabilize conformations. For stubborn cases, employ cryo-crystallography at 100 K to reduce thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
